molecular formula C22H16N2O3 B2758014 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile CAS No. 347399-74-0

4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile

Cat. No. B2758014
CAS RN: 347399-74-0
M. Wt: 356.381
InChI Key: UGGJJIHJCXHAPQ-UHFFFAOYSA-N
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Description

4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile is a useful research compound. Its molecular formula is C22H16N2O3 and its molecular weight is 356.381. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Derivatives

  • Research by Napolitano and d’Ischia (2002) provides insights into the acid-promoted reaction mechanisms involving caffeic acid and its esters with nitrite, leading to the formation of novel oxime derivatives and other products. This study helps in understanding the chemical transformations relevant to similar compounds (Napolitano & d’Ischia, 2002).

Photochemical Reactions

  • Ke-Qing Ling et al. (1998) explored dye-sensitized photooxygenations of 1,3-isoquinolinediones, a process relevant to understanding the photochemical behavior of similar complex organic molecules (Ke-Qing Ling et al., 1998).

Oxidation Studies

  • A study by Pelter and Elgendy (1988) on phenolic oxidation with (diacetoxyiodo)benzene provides a perspective on the oxidation processes of phenolic compounds, which can be related to the study of benzonitrile derivatives (Pelter & Elgendy, 1988).

Peroxynitrite Reactivity

  • Research conducted by Peyrot et al. (2003) on the reactivity of peroxynitrite with melatonin, covering various oxidation routes, can be insightful for understanding the reactions of benzonitrile derivatives under oxidative stress (Peyrot et al., 2003).

Herbicide Analysis

  • Flanagan and Ruprah (1989) developed a high-performance liquid chromatographic assay for chlorophenoxy and benzonitrile herbicides. This study is significant for understanding the analytical techniques applicable to benzonitrile derivatives in biological specimens (Flanagan & Ruprah, 1989).

Charge-Transfer Dynamics

  • Research by Rhinehart, Challa, and McCamant (2012) on the charge-transfer dynamics of 4-(dimethylamino)benzonitrile using spectroscopy techniques can provide insights into the electron transfer properties of similar benzonitrile derivatives (Rhinehart et al., 2012).

properties

IUPAC Name

4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c23-12-13-1-7-17(8-2-13)27-18-9-5-16(6-10-18)24-21(25)19-14-3-4-15(11-14)20(19)22(24)26/h1-10,14-15,19-20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGJJIHJCXHAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile

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